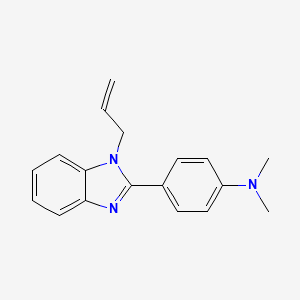
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline, also known as ABDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDA is a heterocyclic compound that contains a benzimidazole ring, which is known for its biological activity. In
作用机制
The mechanism of action of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various targets in the cell, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, such as tyrosinase and cholinesterase. It has also been found to bind to various receptors, such as GABA receptors and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to exhibit antifungal and antiviral activities. In addition, this compound has been found to exhibit neuroprotective and anti-inflammatory activities.
实验室实验的优点和局限性
One of the major advantages of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for various applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain applications.
未来方向
There are several future directions for the study of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its potential as a fluorescent probe for biological imaging. In addition, further studies are needed to understand the mechanism of action of this compound and to develop derivatives with improved properties.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility, low toxicity, and biological activity make it a promising candidate for various applications. Further studies are needed to fully understand its mechanism of action and to develop derivatives with improved properties.
合成方法
The synthesis of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline involves the reaction of 2-aminobenzimidazole with N,N-dimethylaniline and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product is confirmed by various spectroscopic techniques, such as NMR and IR.
科学研究应用
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been widely studied for its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential as a fluorescent probe for biological imaging. In material science, this compound has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, this compound has been found to exhibit excellent catalytic activity in various reactions, such as Suzuki-Miyaura coupling and Heck reaction.
属性
IUPAC Name |
N,N-dimethyl-4-(1-prop-2-enylbenzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h4-12H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGESQQAPXGWHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)


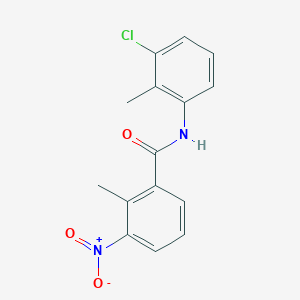
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
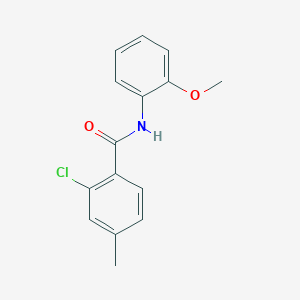
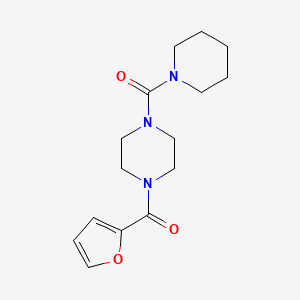
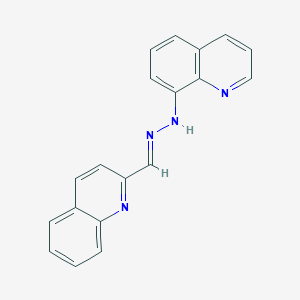
![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
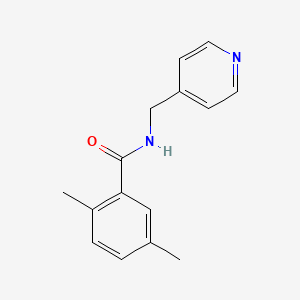
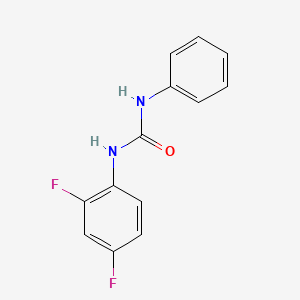
![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)